molecular formula C10H12O3S B1311388 Ethyl Phenylsulfinylacetate CAS No. 54882-04-1

Ethyl Phenylsulfinylacetate

Cat. No. B1311388
CAS RN: 54882-04-1
M. Wt: 212.27 g/mol
InChI Key: HVVJMTVECSPOGD-UHFFFAOYSA-N
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Description

Ethyl Phenylsulfinylacetate, also known as EPSA, is an organic compound with the chemical formula C10H12O3S . It is a liquid at 20°C and is used in various chemical reactions .


Synthesis Analysis

The synthesis of Ethyl Phenylsulfinylacetate has been reported in the literature. For instance, a simple synthesis of ethyl 2,4-dienoates from aldehydes and ethyl 2-phenylsulfinylacetate has been described . The reaction was carried out in the presence of piperidine, yielding Z-isomers of 2-phenylsulfinyl-2-alkylideneacetates .


Molecular Structure Analysis

The molecular formula of Ethyl Phenylsulfinylacetate is C10H12O3S, and its molecular weight is 212.26 g/mol .


Chemical Reactions Analysis

Ethyl Phenylsulfinylacetate can participate in various chemical reactions. For example, it has been used in the synthesis of ethyl 2,4-dienoates from aldehydes .


Physical And Chemical Properties Analysis

Ethyl Phenylsulfinylacetate is a liquid at 20°C. It has a boiling point of 154°C at 3 mmHg and a flash point of 171°C. Its specific gravity at 20°C is 1.21, and its refractive index is 1.55 .

Scientific Research Applications

Antioxidant and Neuroprotective Activities

Ethyl ferulate, a compound similar to Ethyl Phenylsulfinylacetate, has been identified for its antioxidant and neuroprotective activities. This phenylpropanoid shows potential for use in nutraceutical and pharmaceutical industries due to its anti-inflammatory, antimutagenic, antiapoptotic, and antiproliferative properties. A systematic review and technological prospection highlighted its underexplored potential in these sectors (Cunha et al., 2019).

Green Chemistry in Synthesis

Ethyl (4-phenylphenyl)acetate, a biaryl compound synthesized using green Suzuki coupling reactions, demonstrates potential as a lead compound in discovering new nonsteroidal anti-inflammatory drugs for treating arthritis. This represents an eco-friendly approach in medicinal chemistry research, highlighting the importance of sustainable methods in drug synthesis (Costa et al., 2012).

Applications in Cancer Research

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been explored as inhibitors of kidney-type glutaminase (GLS), showing promise in cancer research. These analogs exhibit potential for developing more potent GLS inhibitors with improved drug-like properties, aiding in cancer treatment research (Shukla et al., 2012).

Polysulfide Derivatives Research

Research on polysulfide derivatives from Ferula foetida yielded compounds like (E)-3-methylsulfinyl-2-propenyl sec-butyl disulfide, which could have potential applications in various scientific fields, including organic chemistry and pharmacology (Duan et al., 2002).

Self-Healing Polymer Coatings

Ethyl phenyl acetate (EPA) has been used in fabricating electrically conductive partially-cured epoxy coatings with self-healing properties. This demonstrates its potential in advanced materials science, particularly in developing smart materials for various applications (Bailey et al., 2015).

Safety And Hazards

Ethyl Phenylsulfinylacetate should be stored under inert gas at a temperature between 0-10°C. It is sensitive to air, moisture, and heat . For safety data, please refer to the Safety Data Sheet .

properties

IUPAC Name

ethyl 2-(benzenesulfinyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-2-13-10(11)8-14(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVJMTVECSPOGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448832
Record name Ethyl Phenylsulfinylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl Phenylsulfinylacetate

CAS RN

54882-04-1
Record name Ethyl Phenylsulfinylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
FG Bordwell, BM Pitt - Journal of the American Chemical Society, 1955 - ACS Publications
A number of-chloromethyl sulfides have been prepared by the reaction of sulfides with sulfuryl chloride. The method failed with cyclic sulfides and with most other sulfides containing 0-…
Number of citations: 333 pubs.acs.org
R Ando, T Sugawara, M Shimizu… - Bulletin of the Chemical …, 1984 - journal.csj.jp
… 3c lk 59 22 t-Buty methyl ketone 3c 11 72 23 t-Butyl acetate 3c lm 52 24 Isopropyl methyl ketone 3c ln 56 25 l-Phenylthio-2-heptanone 3c lo 47 26 Ethyl phenylsulfinylacetate 3c lp 35 27 …
Number of citations: 34 www.journal.csj.jp
G Tennant, CJ Wallis, GW Weaver - Journal of the Chemical Society …, 1999 - pubs.rsc.org
… The amine 4b also failed to react with acetylacetone, ethyl phenylsulfinylacetate or ethyl nitroacetate to give imidazopyridinone products. However treating 4b with cyanoacetyl chloride …
Number of citations: 10 pubs.rsc.org
VE TAYLOR - 1973 - search.proquest.com
… 3) with both ethyl phenylsulfinylacetate (JJ and phenylsulfinylacetic acid (2). The o(-acetoxy ester (la) was isolated but the corresponding acid derived from 2 readily decarboxylated to …
Number of citations: 0 search.proquest.com
CL Jenkins - 1978 - search.proquest.com
… SCOPE OF THE PUMMERER REACTIONq-Acylation Reactions2In 1910 Pummerer reported that q-acetoxy sulfides were the products when ethyl phenylsulfinylacetate and phenyl …
Number of citations: 2 search.proquest.com
CJ HORNER JR - 1978 - search.proquest.com
268 iv Reproduced with permission of the copyright owner. Further reproduction prohibited without permission. LIST OF TABLES I. Reactions of Thieno [3, 4-cJpyrroles with dienophiles.…
Number of citations: 3 search.proquest.com
JA WALSH - 1963 - search.proquest.com
… (b) Add catalysis is a necessary factor, since the sulfoxides may be recrystallized from aprotic solvents and ethyl phenylsulfinylacetate may even be distilled without decomposition.3 …
Number of citations: 2 search.proquest.com
HD Becker, GJ Mikol, GA Russell - Journal of the American …, 1963 - ACS Publications
(1) Reactions of Resonance Stabilized Anions. X.(2) This work was supported by grants fromthe Alfred P. Sloan Foundation and the Air Force Office of Scientific Research. …
Number of citations: 104 pubs.acs.org
Y Tamura, HD Choi, H Maeda, H Ishibashi - Tetrahedron Letters, 1981 - Elsevier
Pummerer reaction intermediate 2 of α-methylsulfinylacetate ( 1 ) has been found to react with 1-alkenes to afford ene adducts 3 . E,E-2,4-decadienoic ester ( 5 ) was synthesized from …
Number of citations: 36 www.sciencedirect.com
X Shao - 2000 - search.proquest.com
Intramolecular Sulfoxide Electrophilic Sulfenylation (SES) has been extensively employed to synthesize fused N, S-bridged heterocycles. Typical conditions are either thermal or …
Number of citations: 0 search.proquest.com

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